molecular formula C24H23F3O4S B2639595 2-(1,1-Dimethylethyl)-5,6-dihydro-4-phenyl-naphtho[1,2-b]pyrylium trifluoromethanesulfonate CAS No. 78018-92-5

2-(1,1-Dimethylethyl)-5,6-dihydro-4-phenyl-naphtho[1,2-b]pyrylium trifluoromethanesulfonate

Cat. No. B2639595
CAS RN: 78018-92-5
M. Wt: 464.5
InChI Key: OHGCHFALZCLEMH-UHFFFAOYSA-M
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Description

Pyrylium salts are a type of six-membered cationic heterocycles with one positively charged oxygen atom . Compounds with pyrylium salts exhibit excellent absorption, fluorescence, and electron transfer properties, and thus have been widely applied as light emitters, photocatalysts, and sensitizers .


Synthesis Analysis

Pyrylium salts have been realized as versatile precursors in a wide array of organic syntheses . They are highly reactive towards various nucleophiles and have been widely employed for the convenient synthesis of diverse heterocyclic compounds .


Molecular Structure Analysis

Pyrylium is a cation with formula C5H5O+, consisting of a six-membered ring of five carbon atoms, each with one hydrogen atom, and one positively charged oxygen atom . The bonds in the ring are conjugated as in benzene, giving it an aromatic character .


Chemical Reactions Analysis

Due to their high reactivity towards various nucleophiles, pyrylium salts were widely employed for the convenient synthesis of diverse heterocyclic compounds . Starting from the 1980s, the high reactive features of pyrylium salts were further utilized to synthesize viologen polymers with pyridinium salts in the backbones .


Physical And Chemical Properties Analysis

Pyrylium salts exhibit excellent absorption, fluorescence, and electron transfer properties . They have been widely applied as light emitters, photocatalysts, and sensitizers .

Mechanism of Action

The high electronegativity of the oxygen results in strong single perturbation by one heteroatom in the six-membered ring . Pyrylium salts react with nucleophiles in the 2, 4, and 6 positions, which can induce a variety of reactions .

Future Directions

In recent decades, pyrylium salt chemistry has emerged as a powerful approach for constructing complex macrocycles and metallo-supramolecules . This perspective not only highlights the recent achievements in pyrylium salt chemistry, but also inspires us to revisit this chemistry to design and construct macrocycles and metallo-supramolecules with increasing complexity and desired function .

properties

IUPAC Name

2-tert-butyl-4-phenyl-5,6-dihydrobenzo[h]chromen-1-ium;trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23O.CHF3O3S/c1-23(2,3)21-15-20(16-9-5-4-6-10-16)19-14-13-17-11-7-8-12-18(17)22(19)24-21;2-1(3,4)8(5,6)7/h4-12,15H,13-14H2,1-3H3;(H,5,6,7)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGCHFALZCLEMH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=[O+]C2=C(CCC3=CC=CC=C32)C(=C1)C4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1-Dimethylethyl)-5,6-dihydro-4-phenyl-naphtho[1,2-b]pyrylium trifluoromethanesulfonate

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